4-Fluorophenethylamine

Description

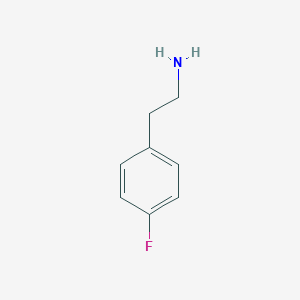

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFJWXRWIQYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166400 | |

| Record name | p-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-88-6 | |

| Record name | 4-Fluorophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches for 4-Fluorophenethylamine

The synthesis of this compound can be achieved through various chemical routes, often starting from readily available precursors. These methods are continually being refined to improve yield, purity, and efficiency.

In a different context, this compound itself acts as a precursor. For instance, it has been used as the sole precursor in a simple solvothermal method to synthesize fluorine-doped carbon nanodots (FCDs). bohrium.com Research has also detailed the synthesis of related structures, such as fluorophenethylamines, through the use of organolithium reagents. ethz.ch Furthermore, a multi-step synthesis starting from 3-(benzyloxy)-4-methoxybenzaldehyde has been developed to produce macrocyclic diarylheptanoid derivatives that incorporate the this compound moiety. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Studies have systematically investigated the effects of various parameters on the synthesis. For example, in the synthesis of N-Fluoromethylphthalimide, a related fluorinated compound, reaction conditions were optimized by testing different solvents and pressures. The use of acetonitrile (B52724) as a solvent and increased pressure at 120 °C was found to significantly improve the yield to 71%. researchgate.net

Similarly, the copper-catalyzed aminofluorination of styrenes was optimized by screening different copper salts, ligands, and solvents. The combination of Cu(MeCN)4BF4, neocuproine (B1678164) as a ligand, and 1,2-dichloroethane (B1671644) (DCE) as a solvent at 70°C proved to be highly effective. rsc.org The influence of reaction temperature and time has also been studied in the context of radiosynthesis, where labeling at 110°C for 10 minutes was chosen to achieve high radiochemical yield with minimal side products. nih.gov

Table 1: Optimization of Reaction Conditions for N-Fluoromethylphthalimide Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Pressure | Yield (%) |

| 1 | CH2FCl | Reflux | Ambient | 23 |

| 2 | Acetonitrile | Reflux | Ambient | < 71 |

| 3 | Various Solvents | 100 | Increased | Higher than ambient |

| 4 | Acetonitrile | 120 | 3.3 bar | 71 |

Table 2: Optimization of Copper-Catalyzed Aminofluorination of Styrene rsc.org

| Entry | Copper Salt (10%) | Ligand (10%) | Solvent | Yield (%) |

| 1 | Cu(MeCN)4BF4 | neocuproine | DCE | 71 |

| 2 | Cu(MeCN)4PF6 | neocuproine | DCE | Similar to entry 1 |

| 3 | Cu(BF4)2·H2O | neocuproine | DCE | Similar to entry 1 |

| 4 | Cu(MeCN)4BF4 | neocuproine | MeNO2 | Comparable to DCE |

| 5 | Cu(MeCN)4BF4 | Other ligands | DCE | Less effective |

Derivatization and Analogue Synthesis

This compound is a versatile molecule that can be chemically modified to produce a wide range of derivatives and analogues. These modifications are aimed at exploring new chemical space and generating compounds with novel properties.

Amidation reactions involving this compound are a common strategy for creating new derivatives. In one study, this compound was reacted with an ester in the presence of a coupling agent to form an amide bond, yielding an amide-functionalized organoselenium compound. acs.org The reaction yield was improved by changing the solvent from acetonitrile to polyethylene (B3416737) glycol (PEG 3550). acs.org Another example involves the coupling of this compound with a carboxylic acid intermediate using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (B109758) (DCM) to produce N-(anthracen-9-ylmethyl) benzamide (B126) derivatives. acs.org

Alkylation is another key transformation. N-alkyl derivatives of β-fluoro-N-protected phenethylamines have been synthesized through basic alkylation or Mitsunobu conditions, yielding a range of products with yields from 17% to 92%. rsc.org

A variety of chemical functionalities can be introduced onto the this compound scaffold to generate diverse analogues. For instance, macrocyclic diarylheptanoid derivatives have been synthesized by reacting ketone macrocycles with this compound, resulting in analogues with different ring sizes (12, 14, and 15-membered rings) and varied methoxy (B1213986) substitution patterns. nih.gov

Thiourea derivatives have also been prepared through the condensation of this compound hydrochloride with a thiocarbonylimidazole derivative in dimethylformamide. researchgate.net Furthermore, the Ugi four-component condensation reaction has been employed to synthesize novel dipeptides by reacting 4-fluorophenethylamines with an N-protected amino acid, an isocyanide, and a carbonyl compound (acetone or paraformaldehyde) in a single step. researchgate.net

The development of stereoselective synthetic methods is crucial for producing specific isomers of this compound derivatives, which can have distinct biological activities. A significant advancement is the development of a copper-catalyzed regioselective aminofluorination of styrenes, which provides access to N-protected β-fluorophenethylamines with control over the position of the amino and fluoro groups. rsc.org

While not directly employing this compound, new strategies for the stereoselective synthesis of related heterocyclic structures, such as isoxazolidines via palladium-catalyzed carboetherification, offer pathways to stereoisomers that are not accessible through traditional methods like nitrone cycloadditions. nih.gov Such methodologies could potentially be adapted for the synthesis of complex this compound analogues. Additionally, the use of chiral derivatizing reagents is a well-established method to separate and identify enantiomers in analytical settings, which underscores the importance of stereochemistry in this class of compounds. jfda-online.com

Pharmacological and Neurochemical Investigations

Interactions with Neurotransmitter Systems

The primary mechanism of action for 4-Fluorophenethylamine involves its significant interaction with monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These systems are crucial for regulating mood, arousal, and various cognitive functions.

This compound is a substituted derivative of phenethylamine (B48288), a class of endogenous trace amines that act as neuromodulators. The principal target for phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor located on the presynaptic membrane of monoaminergic neurons. nih.govmdpi.com As an agonist at TAAR1, this compound can trigger a cascade of intracellular signaling events. wikipedia.orgfrontiersin.org

The modulation of monoamine levels by this compound is primarily achieved through a mechanism of neurotransmitter release, rather than simple reuptake inhibition. iiab.mewikipedia.org This process involves several key steps:

Transporter Substrate Activity : Like other phenethylamines, this compound is recognized as a substrate by the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). It uses these transporters to gain entry into the presynaptic neuron. iiab.mewikipedia.org

TAAR1-Mediated Efflux : Once inside the neuron, the compound activates intracellular TAAR1. This activation initiates a protein kinase A (PKA) and protein kinase C (PKC) signaling cascade that leads to the phosphorylation of the monoamine transporters (DAT, NET, and/or SERT). iiab.me

Transporter Reversal : Phosphorylation of these transporters causes them to reverse their direction of flow. Instead of transporting monoamines from the synapse into the neuron (reuptake), they begin to transport them from the neuronal cytoplasm out into the synaptic cleft. iiab.mewikipedia.org This process is known as efflux.

Vesicular Disruption : Some monoamine-releasing agents may also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. By disrupting the proton gradient of these vesicles, they can cause neurotransmitters to leak from the vesicles into the cytoplasm, increasing the cytoplasmic concentration available for efflux via the reversed plasma membrane transporters. iiab.me

This combined action results in a significant, non-vesicular release of monoamine neurotransmitters into the synapse, leading to increased activation of postsynaptic receptors. wikipedia.org

The interaction of this compound with monoamine transporters is central to its neurochemical effects. The compound's ability to serve as a substrate for DAT, NET, and SERT is a critical feature of its transport dynamics. wikipedia.orgwikipedia.org This substrate activity allows the molecule to enter the presynaptic terminal, which is a prerequisite for its function as a releasing agent. iiab.me

Unlike competitive reuptake inhibitors (such as cocaine), which simply block the transporter's outward-facing conformation, this compound is translocated into the cell. frontiersin.orggrantome.com This inward transport is coupled with the subsequent TAAR1-mediated reversal of the transporter, creating a dynamic process of efflux. The dynamics are therefore characterized not by a static blockade but by an active reversal of the transport process, fundamentally altering the equilibrium of neurotransmitter concentration across the presynaptic membrane.

Receptor Binding and Ligand-Target Interactions

The specific binding profile of this compound determines its potency and selectivity. Its primary interactions occur at TAAR1 and the monoamine transporters.

The primary molecular target for this compound is TAAR1, where it acts as an agonist. The binding affinity of various phenethylamine derivatives for TAAR1 has been a subject of extensive research, as this receptor is a key target for novel treatments of neuropsychiatric disorders. mdpi.commdpi.com While specific affinity values (Ki) or potency values (EC50) for this compound are not extensively documented in publicly available literature, its structural similarity to potent endogenous TAAR1 agonists like β-phenethylamine suggests it possesses significant activity at this receptor.

The table below presents the potency of endogenous and synthetic TAAR1 agonists to provide context for the expected activity of this compound.

| Compound | Receptor | Agonist Potency (EC₅₀) | Species |

| β-Phenethylamine | TAAR1 | ~46 nM | Human |

| p-Tyramine | TAAR1 | ~100 nM | Human |

| Methamphetamine | TAAR1 | ~98 nM | Human |

| RO5256390 | TAAR1 | ~27 nM | Human |

Data compiled from representative pharmacological studies. researchgate.net

In addition to TAAR1, the compound interacts with DAT, NET, and SERT as a substrate. This interaction is characterized by the compound's ability to be transported rather than by a simple binding affinity in the context of inhibition.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov For phenethylamine-based TAAR1 agonists, QSAR models have been developed to understand the structural requirements for potent agonism. nih.gov

These studies have identified several key features that influence a ligand's interaction with TAAR1:

The Ethylamine (B1201723) Sidechain : The basic nitrogen on the ethylamine sidechain is crucial, as it forms a key ionic interaction with a conserved aspartate residue (ASP103) in the receptor's binding pocket. nih.gov

Aromatic Ring : The phenyl ring engages in π–π stacking interactions with aromatic residues within the binding site, such as phenylalanine and tryptophan. nih.gov

Substituents : The nature and position of substituents on the phenyl ring significantly modulate activity. In this compound, the fluorine atom at the para- (4-) position is a key structural feature. As a highly electronegative and relatively small atom, fluorine can alter the molecule's electronic properties, lipophilicity (logP), and metabolic stability. These modifications influence how the molecule binds to the receptor and is transported across cell membranes.

Enzyme Kinetics and Metabolic Pathways

Phenethylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B. These enzymes are crucial for the metabolism of monoamine neurotransmitters. nih.gov Investigations into structurally related compounds provide insight into the potential MAO inhibitory effects of this compound.

The kinetics of the interaction between phenethylamine derivatives and MAO enzymes are complex and can be influenced by factors such as substrate concentration and pH. researchgate.net Phenylethylamine (PEA), the parent compound of this compound, is a substrate for both MAO-A and MAO-B. researchgate.net

Kinetic analyses of PEA with rat lung MAO-A have determined a Michaelis-Menten constant (Kₘ) of 244 µM. researchgate.net In studies using rat brain mitochondria, Kₘ values for PEA varied depending on the experimental conditions and the specific MAO isoform being studied. After treatment with the MAO-A inhibitor clorgyline, the Kₘ for PEA with the remaining MAO-B activity was found to be 42 µM. researchgate.net Conversely, after inhibition of MAO-B with deprenyl, the Kₘ values for PEA with MAO-A were generally higher. researchgate.net These findings indicate that MAO-B typically has a higher affinity for PEA than MAO-A. The introduction of a fluorine atom on the phenyl ring, as in this compound, would be expected to influence these kinetic parameters, potentially altering the affinity (Kₘ) and turnover rate (Vₘₐₓ) for each MAO isoform. researchgate.net

Table 2: Michaelis-Menten Constants (Kₘ) for Phenylethylamine (PEA) with MAO Isoforms

| Enzyme Source | MAO Isoform | Kₘ (µM) for PEA |

|---|---|---|

| Rat Lung | MAO-A | 244 |

| Rat Lung (Clorgyline-treated) | MAO-B | 42 |

| Porcine Microvessels | MAO (Total) | ~1000 (1 mM) |

This table presents Kₘ values for the non-fluorinated parent compound, phenylethylamine, from various studies to illustrate typical substrate kinetics with MAO enzymes. researchgate.netnih.gov

The primary route of metabolism for many xenobiotics, including phenethylamine derivatives, is through the cytochrome P450 (CYP450) system in the liver. nih.govannualreviews.org The introduction of fluorine into a drug's structure is a strategy often used to enhance metabolic stability by blocking potential sites of oxidation. researchgate.net Fluorinated aromatic compounds are generally more resistant to metabolism than their non-fluorinated counterparts. annualreviews.org

However, metabolic defluorination catalyzed by CYP450 enzymes can still occur. annualreviews.org Studies on related fluorinated amphetamines provide a model for the potential metabolism of this compound. For example, the in vitro hepatotoxicity of 4-fluoromethamphetamine (4-FMA) has been shown to be mediated by several CYP450 enzymes, including CYP2E1, CYP2D6, and CYP3A4. nih.gov Inhibition of CYP2D6 and CYP3A4 appeared to decrease the detoxification of 4-FMA, while CYP2E1 was implicated in a toxifying metabolic pathway. nih.gov Furthermore, research on 4-fluoro-N-methylaniline indicates that the CYP450 system is the major enzyme responsible for N-demethylation and aromatic ring hydroxylation. annualreviews.org It is plausible that this compound undergoes similar metabolic processes, including hydroxylation of the aromatic ring and deamination of the side chain, mediated by various CYP450 isoforms.

Beyond Phase I metabolism mediated by CYP450 enzymes, compounds can undergo Phase II biotransformation reactions. These typically involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. ljmu.ac.uk For phenethylamine-like structures, common Phase II pathways include glucuronidation and sulfation, where glucuronic acid or a sulfate (B86663) group is attached to a hydroxyl group on the molecule.

While specific studies on the biotransformation of this compound are limited, the metabolism of related fluorinated substances and endogenous phenethylamines suggests potential pathways. For instance, studies on fluorotelomer-based compounds show that they can undergo various biotransformation steps, including conjugation reactions. nih.govmdpi.com It is conceivable that if this compound undergoes hydroxylation via CYP450 enzymes, the resulting hydroxylated metabolite could then be a substrate for conjugation enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). admescope.com

In Vitro Biological Profiling

The in vitro biological profile of this compound is characterized by its interactions with key neurochemical targets, primarily monoamine oxidase enzymes and neurotransmitter receptors. As discussed, related fluorinated phenethylamines have been synthesized and evaluated for their binding affinities at dopamine D-1 and D-2 receptors, demonstrating that fluorination and N-substitution can produce potent and selective ligands. nih.gov Such assays, which measure the displacement of a radioligand from its receptor by the test compound, are fundamental in determining a compound's receptor interaction profile. perceptive.com

Furthermore, the interaction with MAO-A and MAO-B is a critical component of its biological activity. nih.gov In vitro assays using purified recombinant human MAO enzymes or mitochondrial fractions are employed to determine the inhibitory potency (IC₅₀) of compounds. mdpi.com These studies reveal whether a compound is a selective or non-selective inhibitor and whether its mechanism is reversible or irreversible. The collective data from receptor binding assays and enzyme inhibition studies form the basis of the in vitro biological profile, which helps to predict the potential neurochemical effects of the compound. nih.gov

Cellular Model Systems and Functional Assays

The initial characterization of a psychoactive compound like this compound involves a suite of in vitro tests using cellular model systems. These assays are crucial for determining the compound's biological activity at a molecular level before advancing to more complex models. giffordbioscience.com

Functional assays measure the effect of a compound on the biological activity of its target, which can be conducted on live cell lines or isolated cell membranes. giffordbioscience.com For phenethylamine derivatives, a key area of interest is their interaction with monoamine transporters. researchgate.net Researchers utilize human embryonic kidney (HEK) cells that are engineered to express specific human transporters, such as the dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET). researchgate.net By exposing these cells to the compound, its potency to inhibit the uptake of neurotransmitters can be precisely measured. researchgate.net

Furthermore, these assays can distinguish between simple uptake inhibition and whether the compound acts as a "releaser," actively causing the transporter to efflux neurotransmitters from the cell. researchgate.net Advanced techniques, such as those measuring G-protein activation ([³⁵S]GTPγS binding assays) or changes in intracellular messengers like cyclic adenosine (B11128) monophosphate (cAMP), can elucidate effects on G-protein coupled receptors (GPCRs). giffordbioscience.com A variety of platforms, including flow cytometry, microscopy, and high-content screening, are available to assess cellular processes like apoptosis, proliferation, and oxidative stress in response to the compound. thermofisher.com

| Assay Type | Model System | Primary Endpoint Measured | Example Application |

|---|---|---|---|

| Monoamine Uptake Inhibition | HEK cells expressing hDAT, hSERT, or hNET | Inhibition of radiolabeled monoamine uptake | Determining IC50 values for transporter blockade researchgate.net |

| Monoamine Release Assay | HEK cells pre-loaded with radiolabeled monoamines | Drug-induced efflux of monoamines | Identifying substrate-type releaser activity researchgate.net |

| [³⁵S]GTPγS Binding Assay | Cell membranes expressing specific GPCRs | G-protein activation | Measuring agonist activity at receptors like Gs and Gi/o giffordbioscience.com |

| cAMP Assay | Live cells with Gs or Gi/o coupled receptors | Changes in intracellular cAMP levels | Assessing functional agonism or antagonism at GPCRs giffordbioscience.com |

Membrane Activity and Interaction with Lipid Bilayers

The way a compound interacts with the cell membrane can significantly influence its pharmacological profile. The study of these interactions often employs model lipid bilayers to understand how a substance might alter membrane properties. nih.gov Techniques using tethered bilayer lipid membranes and electrical impedance spectroscopy can reveal mechanisms of interaction, such as changes in membrane capacitance, which may indicate membrane thinning or increased water content. mdpi.com

For some molecules, interactions can lead to the formation of pores or other disruptions in the lipid bilayer. mdpi.comresearchgate.net The effects can be modulated by factors such as the charge of the molecule's headgroup and the degree of unsaturation in the lipid acyl chains, which together influence the elastic properties of the bilayer. rsc.org While many water-soluble compounds are used as fluorescent labels in biological systems, it is recognized that they can interact strongly with lipid bilayers, potentially altering the membrane's function or leading to misleading experimental signals. nih.gov The study of how peptides interact with membranes has led to various proposed models, including pore formation or surfactant-like membrane rupture, which provide a conceptual basis for investigating small molecules as well. mdpi.com For instance, some peptides are known to cause a disordering of fatty acyl chains, which can be a driving force for changes in membrane structure. nih.gov

| Methodology | Model System | Key Parameters Measured | Inferred Mechanism of Action |

|---|---|---|---|

| Electrical Impedance Spectroscopy (EIS) | Tethered Bilayer Lipid Membranes | Membrane capacitance, ionic conduction | Pore formation, membrane thinning, changes in water content mdpi.com |

| Gramicidin A (gA) Channel Assays | Planar Lipid Bilayers | Lifetime and conductance of gA channels | Changes in bilayer elasticity and curvature rsc.org |

| Fluorescence Microscopy | Supported Lipid Bilayers (SLBs) | Binding and distribution of fluorescently-labeled molecules | Quantifying molecule-membrane affinity and partitioning nih.gov |

| Solid-State NMR Spectroscopy | Model Membranes (e.g., PC/PG) | Peptide/lipid orientation, fatty acyl chain order | Changes in membrane topology and lipid disordering nih.gov |

Preclinical Pharmacological Studies

Behavioral and Physiological Assessments in Research Models

To understand the physiological and behavioral effects of a compound like 4-FPEA, researchers rely on preclinical animal models, most commonly rodents. ucl.ac.uk These studies are essential for characterizing the compound's potential psychoactive properties. researchgate.net A battery of behavioral tests can provide a global assessment of cognition and activity. nih.gov

For phenethylamine analogs, key assessments include locomotor activity, which measures general stimulation or sedation, and stereotyped behaviors. nih.gov Self-administration paradigms are used to evaluate the reinforcing effects and abuse liability of a substance, where animals learn to perform a task (like a nose-poke) to receive an injection of the compound. researchgate.net Studies on related phenethylamines have demonstrated that these compounds can maintain drug-seeking behavior, often with a characteristic inverted U-shaped dose-effect function. nih.govresearchgate.net Other behavioral tests, such as the elevated plus maze or forced swim test, are widely used to assess effects on anxiety and depression. researchgate.net For example, in developing a mouse model for chemotherapy-induced cognitive impairment, the Morris water maze is used to assess spatial learning and memory. youtube.com

| Behavioral Paradigm | Primary Endpoint | Finding for Analogous Compounds (e.g., BMPEA, DEPEA) |

|---|---|---|

| Locomotor Activity | Horizontal and vertical movements | DEPEA increases locomotor activity, suggesting psychostimulant effects nih.gov |

| Drug Self-Administration | Number of active vs. inactive responses | AEPEA and DEPEA show reinforcing effects with an inverted U-shaped dose-response curve researchgate.net |

| Cardiovascular Monitoring | Blood pressure and heart rate | BMPEA, AEPEA, and DEPEA cause increases in blood pressure and heart rate nih.gov |

| Morris Water Maze | Spatial learning and memory | Used to assess cognitive impairment in various animal models youtube.com |

Central Nervous System Activity and Neuropharmacological Characterization

A cornerstone of neuropharmacological characterization is determining a compound's effect on neurotransmitter systems within the brain. nih.gov The in vivo microdialysis technique is a powerful tool for this purpose, allowing for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals. nih.gov This method has been instrumental in elucidating the neurochemical profiles of drugs affecting monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov

For phenethylamines, which are known to interact with monoamine systems, microdialysis studies are critical. nih.govkoreascience.kr Research on analogous compounds demonstrates that they can act as substrate-type releasers at the norepinephrine transporter. nih.gov The dopamine transporter (DAT) is a major target for many psychoactive agents, and its inhibition is strongly implicated in their reinforcing properties. nih.gov Studies combining microdialysis with positron emission tomography (PET) can further validate how changes in neurotransmitter release correlate with receptor binding in real-time. mdpi.com For instance, a study on 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) used in vivo microdialysis in the striatum of rats to monitor its uptake and metabolism, revealing how its metabolites are stored and released. nih.gov

| Technique | Brain Region of Interest | Neurochemical Measured | Key Finding for Analogous Compounds |

|---|---|---|---|

| In Vitro Transporter Assays | N/A (Cell Lines) | Dopamine, Norepinephrine | Many PEA analogs inhibit uptake and stimulate release at DAT and NET nih.gov |

| In Vivo Microdialysis | Striatum, Nucleus Accumbens | Extracellular Dopamine | β-phenylethylamine affects the dopaminergic system researchgate.net |

| In Vivo Microdialysis | Cortex, Thalamus | Extracellular Noradrenaline | Amphetamine and nisoxetine (B1678948) increase noradrenaline levels mdpi.com |

| Combined PET & Microdialysis | Thalamus, Striatum, Cortex | Noradrenaline & Receptor Binding | Inverse correlation between [¹¹C]yohimbine binding and noradrenaline concentration mdpi.com |

Medicinal Chemistry and Drug Discovery Applications

4-Fluorophenethylamine as a Chemical Intermediate in Drug Development

This compound is a valued building block in the synthesis of a variety of bioactive molecules and potential therapeutic agents. Its structure, a phenethylamine (B48288) core with a fluorine atom at the fourth position of the benzene (B151609) ring, makes it an ideal starting point for creating derivatives with enhanced biological activity and optimized pharmacokinetic properties. The stability and reactivity of this compound allow chemists to perform further modifications, enabling the exploration of a wide range of derivatives with tailored functionalities. This makes it a crucial intermediate in the development of drugs aimed at treating neurological and psychiatric disorders.

The development of new drugs from the this compound scaffold is often guided by the principles of rational drug design. This approach involves the strategic modification of the lead compound to improve its efficacy, selectivity, and metabolic stability. The introduction of fluorine is itself a key design strategy, as it can significantly alter a molecule's physicochemical properties. For instance, the fluorine atom can modulate the acidity, basicity, hydrophobicity, and conformation of a compound, which in turn influences its interaction with biological targets. nih.gov

Synthetic methodologies for creating derivatives of this compound are diverse. For example, it can be used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. The synthesis of fluorinated phenethylamines can also be achieved via organolithium reagents, providing an efficient route to these valuable compounds.

Derivatives of this compound have shown significant potential in the research and development of treatments for a range of neurological and psychiatric conditions, including depression and anxiety. The rationale for their use in this area stems from the established role of the phenethylamine scaffold in central nervous system function.

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For example, L-4-Fluorophenylglycine (L-4FPG) has demonstrated antidepressant-like effects and the ability to enhance resilience to stress in animal models. nih.gov Another novel analog, 4-F-PCP, has been shown to ameliorate depressive-like behaviors in mice through its action as an NMDA receptor antagonist. nih.govkoreascience.kr These findings underscore the therapeutic potential of fluorinated compounds derived from or related to the phenethylamine structure in addressing complex psychiatric disorders. nih.govnih.govkoreascience.kr

A primary focus of research involving this compound derivatives is the development of agents that can selectively modulate neurotransmitter systems. The phenethylamine core is a well-known pharmacophore that interacts with various monoamine neurotransmitter systems, and the addition of a fluorine atom can refine this activity.

Research has shown that fluorinated phenethylamines can interact with serotonin (B10506) (5-HT) receptors. Some derivatives act as direct 5-HT agonists, while others may function as serotonin reuptake inhibitors or modulators of different serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. nih.gov The ability to fine-tune the interaction with these receptors is crucial, as they are implicated in the pathophysiology of numerous psychiatric conditions. For instance, agonists of the 5-HT4 receptor are being investigated as potential antidepressants with a rapid onset of action. The strategic design of this compound derivatives allows for the development of compounds that can selectively target these and other neurotransmitter systems, such as the dopamine (B1211576) system, offering a promising avenue for new therapeutic interventions.

Structure-Activity Relationship (SAR) Elucidation for Therapeutic Optimization

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of drug candidates. For this compound and its derivatives, SAR studies focus on how modifications to the chemical structure influence biological activity.

The substitution of hydrogen with fluorine is a powerful tool in medicinal chemistry that can profoundly influence the biological properties of a molecule. nih.gov The position and number of fluorine atoms on the phenethylamine nucleus can dramatically impact its psychoactivity, ranging from a marked loss of effect to a significant enhancement and prolongation of its action. nih.gov

This variability is illustrated by comparing the non-fluorinated psychedelic compound escaline with its fluorinated counterparts. While fluoroescaline is nearly devoid of psychoactive effects, difluoroescaline retains the potency of the parent compound, and trifluoroescaline shows increased potency. nih.gov Similarly, difluoromescaline and trifluoromescaline surpass the potency and duration of mescaline's effects. nih.gov These examples highlight the nuanced and powerful influence of fluorination on biological activity.

The unique properties of fluorine, including its high electronegativity and small atomic size, contribute to these effects by altering how the molecule binds to its target receptors and by influencing its metabolic stability. nih.gov

Table 1: Effect of Fluorination on the Psychoactivity of Psychedelic Phenethylamines

| Compound | Fluorination Status | Observed Psychoactivity |

|---|---|---|

| Escaline | Non-fluorinated | Psychoactive |

| Fluoroescaline | Monofluorinated | Almost devoid of psychoactive effects |

| Difluoroescaline | Difluorinated | Retained potency |

| Trifluoroescaline | Trifluorinated | Increased potency |

| Mescaline | Non-fluorinated | Psychoactive |

| Difluoromescaline | Difluorinated | Increased potency and duration |

This table is based on qualitative descriptions of psychoactivity and potency from research literature.

Beyond the fluorine atom, other structural modifications to the this compound scaffold can significantly alter its pharmacodynamic and pharmacokinetic profiles. Pharmacodynamics refers to how a drug affects the body, while pharmacokinetics describes how the body processes the drug, including its absorption, distribution, metabolism, and excretion (ADME).

Fluorination is a well-established strategy for improving a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes, which can lead to a longer half-life and increased bioavailability of the drug. mdpi.com This enhanced metabolic stability is a key advantage in drug design, as it can lead to more predictable and sustained therapeutic effects. nih.govmdpi.com

Furthermore, the incorporation of fluorine can influence a molecule's lipophilicity, which affects its ability to cross biological membranes, including the blood-brain barrier. researchgate.net This is particularly important for drugs targeting the central nervous system. By strategically modifying the this compound structure, medicinal chemists can optimize both how the drug interacts with its target (pharmacodynamics) and how it behaves within the body (pharmacokinetics), ultimately leading to the development of safer and more effective medications. researchgate.net

Strategies for Scaffold Modification in Drug Design

This compound serves as a versatile scaffold in drug design, where its structure is systematically modified to create novel compounds with desired biological activities. The presence of the fluorine atom is particularly significant, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Researchers utilize this compound as a foundational structure or an intermediate in the synthesis of more complex molecules. For example, it has been employed as a nucleophile in the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives, a class of compounds with diverse pharmacological potential. Similarly, it is used in the preparation of 2-aminothiazolones, which have been investigated for various therapeutic applications. nih.gov The phenethylamine backbone provides a key structural motif that can be elaborated upon, allowing chemists to explore a wide range of derivatives by modifying the amine or the aromatic ring to optimize interactions with biological targets. nih.gov

Anti-infective Research Applications

Evaluation of Antibacterial Activities

The this compound moiety has been incorporated into novel molecular structures to evaluate their potential as antibacterial agents. A notable example is its use in the development of a chemical library of macrocyclic diarylheptanoids. In a research program aimed at discovering new antibacterial agents inspired by natural products, scientists synthesized derivatives incorporating a this compound functional group. nih.gov

These compounds were tested against a panel of bacterial pathogens. The results indicated that macrocyclic derivatives substituted with this compound exhibited moderate to good activity against Mycobacterium tuberculosis and a selection of Gram-positive bacterial pathogens. nih.gov The specific activity of one such derivative is detailed in the table below.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Macrocyclic Diarylheptanoid with this compound | M. tuberculosis H37Rv | 6.25 |

Investigations into Antiviral Potency and Mechanisms

The this compound scaffold has been utilized in the synthesis of compounds evaluated for antiviral activity. Research into derivatives of the natural product (-)-Rutamarin led to the synthesis of a compound containing a 4-fluorophenethyl group. This specific derivative, identified as compound 3g , demonstrated potent inhibitory activity against the lytic replication of the Epstein-Barr virus (EBV). acs.org The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.76 μM and a selectivity index (SI) of 56, indicating a favorable profile of antiviral activity versus cytotoxicity. acs.org

Furthermore, this compound has been used as a reagent in the synthesis of 2-aminothiazolone derivatives that function as novel anti-HIV agents. nih.gov These compounds have been shown to act at an early stage of the HIV-1 entry process by inhibiting the protein-protein interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. nih.gov Its incorporation into pyridoxine-based structures has also been explored for the development of HIV integrase inhibitors. google.com

| Compound | Virus | Activity Metric | Value | Selectivity Index (SI) |

|---|---|---|---|---|

| (-)-Rutamarin Derivative 3g | Epstein-Barr Virus (EBV) | IC50 | 0.76 μM | 56 |

Studies on Anthelmintic Efficacy

Within the scope of the reviewed scientific literature, there are no direct studies specifically evaluating the anthelmintic (anti-worm) efficacy of this compound or its direct derivatives. While the phenethylamine scaffold exists in various biologically active compounds, and patents for anthelmintic agents like praziquantel may list this compound as a potential synthetic reagent, dedicated research into its efficacy against helminths has not been prominently reported. google.com

Utilization in Scaffold-Based Drug Discovery Libraries

Development of Macrocyclic Diarylheptanoid Derivatives

This compound has been successfully utilized as a building block in the creation of scaffold-based drug discovery libraries. Specifically, it was a key amine used in the synthesis of an extended chemical library of macrocyclic diarylheptanoids. nih.gov This work is part of a broader research effort to develop new antibacterial agents based on natural product structures. The inclusion of the this compound moiety, among other diverse amine, amide, urea, and sulfonamide functionalities, allowed for a systematic exploration of the structure-activity relationship (SAR) of these macrocycles. The resulting library produced derivatives that showed promising antibacterial activity, validating the use of this compound as a valuable component for generating molecular diversity in the search for new anti-infective agents. nih.gov

Synthesis and Evaluation of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a well-known class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of thiazolidin-4-one derivatives typically involves a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercaptocarboxylic acid, such as thioglycolic acid.

While specific research detailing the synthesis of thiazolidin-4-one derivatives directly from this compound is not extensively documented in publicly available literature, the general synthetic route allows for the theoretical inclusion of this compound as the amine component. In this hypothetical reaction, this compound would react with a selected aldehyde and thioglycolic acid to yield a 3-(4-fluorophenethyl)-thiazolidin-4-one derivative. The substituent at the 2-position of the thiazolidin-4-one ring would be determined by the choice of the aldehyde.

The biological evaluation of such compounds would be crucial to determine their potential as therapeutic agents. Screening assays would typically be conducted to assess their activity against various biological targets. For instance, their potential as acetylcholinesterase (AChE) inhibitors, relevant to Alzheimer's disease, could be investigated. The inhibitory activity is often quantified as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the enzyme's activity by 50%.

A hypothetical data table for the AChE inhibitory activity of such derivatives is presented below.

| Compound ID | R-group (from aldehyde) | AChE Inhibition (IC50 in µM) |

| Hypothetical-1 | Phenyl | Data not available |

| Hypothetical-2 | 4-Nitrophenyl | Data not available |

| Hypothetical-3 | 4-Methoxyphenyl | Data not available |

Exploration of Pyrimidine-2,4-diamines as Enzyme Inhibitors

Pyrimidine-2,4-diamine is a privileged scaffold in drug discovery, known to be a key structural motif in a variety of enzyme inhibitors, particularly kinase inhibitors. The synthesis of derivatives of this scaffold often involves the reaction of a guanidine salt with a β-ketoester or a similar three-carbon precursor. This compound can be utilized as a synthetic precursor to introduce the 4-fluorophenethyl moiety into the pyrimidine-2,4-diamine structure.

Research in this area focuses on designing and synthesizing novel pyrimidine-2,4-diamine analogues and evaluating their potential as anticancer agents by targeting specific enzymes involved in cancer cell proliferation and survival. For example, these derivatives have been investigated as inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), which are important targets in cancer therapy.

The synthesis of N-(4-fluorophenethyl) substituted pyrimidine-2,4-diamines could be achieved through various synthetic routes, including nucleophilic aromatic substitution reactions where this compound acts as a nucleophile. The resulting compounds can then be screened for their inhibitory activity against a panel of enzymes.

Below is a representative data table summarizing the potential enzyme inhibitory activity of such compounds against selected kinases.

| Compound ID | Target Enzyme | Inhibitory Activity (IC50 in µM) |

| Hypothetical-A | ALK | Data not available |

| Hypothetical-B | HDAC1 | Data not available |

| Hypothetical-C | VEGFR-2 | Data not available |

The exploration of this compound as a component in the synthesis of these and other heterocyclic systems continues to be an area of interest for medicinal chemists aiming to develop new and effective therapeutic agents.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental in the separation and analysis of 4-Fluorophenethylamine from complex mixtures, enabling its precise quantification and the confirmation of its identity and purity.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the quantitative analysis of phenethylamine (B48288) derivatives in various biological and chemical matrices. rsc.orgnih.govnih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of trace amounts of the target analyte. rsc.org

In a typical quantitative LC-MS/MS workflow, a liquid chromatograph separates this compound from other components in a sample. The separated analyte is then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. For quantification, selected reaction monitoring (SRM) is often employed, where the precursor ion of this compound ([M+H]⁺, m/z 140.087) is selected and fragmented, and a specific product ion is monitored for detection and quantification. nih.gov Method validation for such analyses typically adheres to international guidelines and includes the determination of parameters like the limit of detection (LOD) and limit of quantitation (LOQ), linearity, accuracy, and precision. nih.govnih.gov For analogous phenethylamine compounds, LOQs in the range of 1–10 µg/L have been reported in biological fluids. researchgate.net

Table 1: Representative Parameters for Quantitative LC-MS/MS Analysis of Phenethylamines

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently forms protonated molecules of amines. |

| Precursor Ion (m/z) | 140.087 | Corresponds to the [M+H]⁺ ion of this compound. nih.gov |

| Product Ions (m/z) | 123, 103 | Characteristic fragment ions used for confirmation and quantification. nih.gov |

| Limit of Quantitation (LOQ) | 1–10 µg/L | The lowest concentration that can be reliably quantified, based on similar compounds. researchgate.net |

| Linearity (r²) | >0.99 | Indicates a strong correlation between detector response and concentration. |

Gas chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), is a cornerstone technique for assessing the purity and confirming the identity of volatile compounds like this compound. scispace.com This method is routinely used for the qualitative and quantitative assessment of phenethylamine derivatives. scispace.com

For analysis, the compound is typically introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. nih.gov Following separation, the compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This spectrum, showing the fragmentation pattern of the molecule, is compared against spectral libraries for identity confirmation. scispace.comnih.gov The purity of the sample can be determined by the presence of a single major peak at the expected retention time and the absence of significant impurity peaks. For many phenethylamines, derivatization may be employed to improve their chromatographic properties. scispace.com

Table 2: GC-MS Parameters for Identity and Purity Confirmation

| Parameter | Description | Relevance |

|---|---|---|

| Retention Index | A normalized retention time used for inter-laboratory comparison of GC data. nih.gov | Aids in the positive identification of the compound. |

| Mass Spectrum | A plot of ion intensity versus mass-to-charge ratio, showing the molecular ion and fragment ions. | Provides a unique fragmentation pattern for structural confirmation. |

| Purity Assessment | Determined by the relative area of the main peak compared to any impurity peaks in the chromatogram. | A high percentage area of the main peak indicates high purity. |

Spectroscopic Characterization and Interaction Studies

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure elucidation of organic molecules, including this compound. researchgate.net Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) and coupling constants (J) of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. chemicalbook.com For instance, the aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The ethylamine (B1201723) side chain protons will present as distinct signals, typically triplets, due to coupling with adjacent methylene (B1212753) protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its chemical environment. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in the aromatic ring due to C-F coupling. rsc.orgnih.govrubingroup.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.15 - 7.25 | m | - | Aromatic CH |

| ¹H | 6.95 - 7.05 | m | - | Aromatic CH |

| ¹H | 2.95 - 3.05 | t | ~7 | CH₂-N |

| ¹H | 2.70 - 2.80 | t | ~7 | Ar-CH₂ |

| ¹³C | ~161 (d) | d | ¹JCF ≈ 245 | C-F |

| ¹³C | ~130 (d) | d | ³JCF ≈ 8 | Ar-CH |

| ¹³C | ~115 (d) | d | ²JCF ≈ 21 | Ar-CH |

| ¹³C | ~138 (d) | d | ⁴JCF ≈ 3 | Ar-C |

| ¹³C | ~42 | t | - | CH₂-N |

| ¹³C | ~38 | t | - | Ar-CH₂ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.eduudel.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and fluorinated aromatic ring structures. spectrabase.com

Key expected absorptions include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. utdallas.edu The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. vscht.czpressbooks.pub The C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also expected. udel.edu

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1150 - 1250 | C-F stretch | Fluoroaromatic |

| 1000 - 1300 | C-N stretch | Amine |

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation and in the identification of its metabolites. libretexts.orgmiamioh.edu In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 139. A characteristic fragmentation of phenethylamines is the cleavage of the bond beta to the aromatic ring, which for this compound would lead to the formation of a stable fluorotropylium ion or a related fragment. researchgate.net

When coupled with liquid chromatography (LC-MS), mass spectrometry is also a primary tool for metabolite identification. nih.gov The metabolic fate of this compound can be investigated by analyzing biological samples (e.g., urine, plasma) after its administration. Common metabolic pathways for phenethylamines include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the ethylamine side chain. The identification of metabolites is based on their accurate mass measurements and the comparison of their fragmentation patterns with that of the parent drug. nih.gov

Table 5: Key Mass Fragments of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 140 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). nih.gov |

| 139 | [M]⁺ | Molecular ion (in EI-MS). |

| 123 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated molecule. massbank.eu |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, a common fragment in fluorinated benzyl (B1604629) compounds. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl fragment. researchgate.net |

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of neuroactive compounds, providing insights into their electronic structure, receptor interactions, and potential biological activities. For this compound, these in silico methods offer a powerful means to understand its behavior at the molecular level, guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is a widely used approach in computational chemistry to predict the molecular properties and reactivity of compounds. scispace.comsid.ir DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding a molecule's behavior. ijcce.ac.irresearchgate.net

The introduction of a fluorine atom to the phenethylamine scaffold at the para position significantly influences its electronic properties. nih.gov DFT studies on related fluorinated molecules have shown that fluorine's high electronegativity can alter the charge distribution across the aromatic ring and the ethylamine side chain. nih.govacs.org This, in turn, can affect the molecule's dipole moment and its ability to participate in noncovalent interactions. nih.govacs.org

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic properties can be calculated. Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental in predicting a molecule's chemical reactivity and kinetic stability. sid.ir

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. scispace.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization. sid.ir

| Property | Predicted Significance |

|---|---|

| HOMO-LUMO Energy Gap | Influences chemical reactivity and stability. |

| Molecular Electrostatic Potential | Indicates sites for intermolecular interactions. |

| Dipole Moment | Affects solubility and binding orientation. |

| Atomic Charges | Reveals the electron-withdrawing effect of fluorine. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target at the atomic level. plos.orgresearchgate.net This method allows for the exploration of binding modes and the estimation of binding affinity. nih.gov

The primary application of molecular docking for this compound would be to investigate its interactions with monoamine transporters (such as DAT, NET, and SERT) and receptors (like the trace amine-associated receptors, or TAARs). The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. nih.gov The ligand is then placed into the binding site of the protein, and a scoring function is used to evaluate the goodness of fit for different poses. mdpi.com

Key interactions that can be identified through molecular docking include:

Hydrogen Bonds: The amine group of this compound is a potential hydrogen bond donor, which can form crucial interactions with amino acid residues in the binding pocket of a receptor.

Aromatic Interactions: The fluorinated benzene (B151609) ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl group and the aromatic ring contribute to hydrophobic interactions within the binding site.

| Interaction Type | Potential Interacting Groups on this compound | Examples of Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amine group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| π-π Stacking | Fluorinated benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Fluorinated benzene ring and protonated amine | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Ethyl group, Benzene ring | Leucine, Isoleucine, Valine, Alanine |

In Silico Prediction of Biological Activities

In silico methods for predicting biological activities use computational models to estimate the pharmacological properties of a compound. mdpi.comresearchgate.net These approaches are valuable for screening large numbers of molecules and prioritizing them for further experimental testing. nih.gov For this compound, these predictions can provide hypotheses about its potential mechanisms of action and biological targets.

Various in silico tools and methodologies can be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound might not exist, it could be evaluated using models developed for related phenethylamines.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a specific biological activity. The structure of this compound can be compared to known pharmacophores for monoamine transporter inhibitors or receptor agonists.

Machine Learning and Deep Learning: Modern computational approaches utilize large datasets of known drug-target interactions to train algorithms that can predict the biological activities of new compounds. nih.govmdpi.com

In silico predictions for this compound would likely focus on its potential as a monoamine releasing agent or reuptake inhibitor, based on its structural similarity to other phenethylamines. Predictions might also explore its affinity for various receptor subtypes.

| Methodology | Predicted Property | Potential Application |

|---|---|---|

| QSAR | Receptor affinity, Transporter inhibition | Estimating potency based on structural features. |

| Pharmacophore Modeling | Match to known active conformations | Identifying likely biological targets. |

| Machine Learning | Probability of interacting with specific targets | Screening against a wide range of biological targets. |

Q & A

Q. What are the standard synthetic routes for 4-Fluorophenethylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation or reductive amination of 4-fluorophenylacetone. For example, hydroiodic acid (HI) reacts with this compound under ice-bath conditions to form aromatic ammonium iodide derivatives, as described in perovskite precursor synthesis protocols . Optimization includes monitoring reaction temperature (e.g., ice baths to minimize side reactions), stoichiometric ratios (e.g., 10% excess of HI to ensure complete conversion), and purification via recrystallization or column chromatography. Yield improvements can be tracked using NMR or HPLC to assess purity (>95% by area normalization).

Q. Which analytical techniques are most reliable for characterizing this compound in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorine substitution patterns and amine proton integration. For example, the NMR spectrum of this compound derivatives shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and ethylamine chain signals (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H] at m/z 140.08 for CHFN).

- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook). For instance, if melting points vary between sources, replicate measurements using differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition. Document solvent purity and heating rates (e.g., 5°C/min) to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in this compound pharmacological studies?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to identify non-linear effects.

- Receptor Binding Assays : Use radioligand displacement studies (e.g., -labeled ligands for serotonin receptors) to quantify binding affinities (K) and compare with literature values.

- Control for Stereochemistry : Verify enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .

Q. How can computational models predict the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic stability of potential metabolites (e.g., fluorinated phenylacetic acids).

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to identify likely oxidation sites.

- In Silico Tools : Use software like MetaDrug™ or ADMET Predictor™ to generate metabolic trees and prioritize experimental validation .

Q. What experimental designs minimize batch-to-batch variability in this compound-based perovskite synthesis?

- Methodological Answer :

- Standardized Protocols : Pre-dry solvents (e.g., DMF over molecular sieves) and reagents (e.g., HI under argon).

- In Situ Monitoring : Employ FTIR to track amine-hydroiodic acid reaction completion (disappearance of -NH peaks at ~3300 cm).

- Statistical DoE : Apply a factorial design to optimize molar ratios (e.g., 1:1.1 amine:HI) and reaction times (2–4 hours) .

Q. How can researchers address conflicting structural data (e.g., crystallography vs. NMR) for this compound salts?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing effects by comparing experimental and simulated powder XRD patterns.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., amine group rotation).

- DFT Geometry Optimization : Validate proposed structures by matching computed and experimental NMR chemical shifts .

Methodological Tables

Key Considerations for Research Design

- Reproducibility : Document solvent batches, humidity, and glovebox conditions for air-sensitive reactions .

- Ethical Compliance : Obtain institutional approval for bioassays involving human-derived cells or tissues .

- Data Contradiction : Apply triangulation (e.g., combine NMR, MS, and elemental analysis) to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.